molecular formula C38H48NOPS B15329993 (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15329993
M. Wt: 597.8 g/mol
InChI Key: QFFCRNRZGCZTNL-SZUYGLCUSA-N
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Description

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphanyl group. This is achieved through the reaction of chlorodiphenylphosphine with a suitable nucleophile.

    Introduction of the Chiral Sulfinamide: The chiral sulfinamide is introduced via a reaction with a chiral auxiliary, such as (S)-tert-butanesulfinamide.

    Coupling Reaction: The final step involves coupling the diphenylphosphanyl group with the chiral sulfinamide in the presence of a base, such as sodium hydride, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a catalyst.

    Substitution: The sulfinamide group can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the substrate.

    Substitution: Substituted sulfinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the production of chiral molecules with high enantiomeric excess.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing the stereochemistry of biological processes.

Medicine

In medicine, the compound is explored for its potential in drug synthesis. Its ability to produce chiral drugs with high purity is crucial for developing effective pharmaceuticals.

Industry

Industrially, ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of fine chemicals and agrochemicals. Its role in asymmetric synthesis ensures the production of compounds with the desired stereochemistry.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include transition metal complexes, and the pathways involve the formation of chiral intermediates that lead to the desired enantiomeric products.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-trimethylphenyl)methyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its bulky 2,4,6-triisopropylphenyl group. This steric hindrance enhances its selectivity and efficiency in asymmetric catalysis, making it superior to similar compounds with less bulky substituents.

Properties

Molecular Formula

C38H48NOPS

Molecular Weight

597.8 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42?/m1/s1

InChI Key

QFFCRNRZGCZTNL-SZUYGLCUSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Origin of Product

United States

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